1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Description
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylsulfanyl group, and a pyrrolidine-2,5-dione core
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-13-8-6-12(7-9-13)19-16(20)11-14(17(19)21)23-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWOVPCKLMEVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst.
Attachment of the Pyridinylsulfanyl Group: The final step includes the nucleophilic substitution reaction with 2-mercaptopyridine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylsulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including 1-(4-ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that similar compounds can target specific pathways involved in cancer progression, making them promising candidates for drug development .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Several studies have reported its efficacy against various bacterial strains, suggesting that it could be developed into a novel antimicrobial treatment .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrrolidine derivatives. The compound may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that it could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
Agrochemicals
Pesticidal Activity
The unique chemical structure of this compound makes it a candidate for development as a pesticide. Research has indicated that compounds with similar structures possess insecticidal properties, effectively controlling pest populations while minimizing environmental impact .
Herbicide Development
In addition to its pesticidal properties, this compound has been evaluated for its herbicidal activity. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies in agriculture .
Materials Science
Polymer Synthesis
The compound can serve as a building block for synthesizing advanced materials, particularly polymers with enhanced properties. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with improved mechanical and thermal stability .
Nanotechnology Applications
In nanotechnology, this compound can be utilized in the fabrication of nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in developing nanocarriers for targeted therapy .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Modulation of Receptor Activity: The compound may interact with specific receptors, leading to changes in cellular signaling and function.
Antioxidant Activity: Its structural features enable it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
This compound: This compound has a different substituent on the pyrrolidine-2,5-dione core, leading to variations in its chemical and biological properties.
Biological Activity
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that has attracted significant attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains an ethoxyphenyl group, a pyridinylsulfanyl group, and a pyrrolidine-2,5-dione core, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.386 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H16N2O3S |
The biological activity of this compound is thought to be mediated through its interactions with various molecular targets in biological systems. These interactions can modulate enzyme activities, receptor functions, and cellular pathways. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrolidine derivatives similar to this compound. Notably:
- Aromatase Inhibition : A related study indicated that pyrrolidine derivatives exhibit significant inhibition of human placental aromatase (IC50 values around 20 µM) . This suggests potential applications in hormone-related therapies.
- Anticancer Activity : Research on similar compounds has shown promising anticancer activity against various cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective growth inhibition against cancer cells .
- Antimicrobial Properties : Compounds containing the pyrrolidine core have been reported to exhibit antibacterial and antifungal activities . This broadens the potential applications of this compound in infectious disease treatment.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 23.8 | Aromatase Inhibition |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 24.6 | Aromatase Inhibition |
| Ketoconazole | 12.1 | P450(17) alpha Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
